Cas no 380192-76-7 (2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-)
![2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- structure](https://es.kuujia.com/scimg/cas/380192-76-7x500.png)
380192-76-7 structure
Nombre del producto:2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
Número CAS:380192-76-7
MF:C19H22ClNO2
Megavatios:331.84
MDL:MFCD02324236
CID:5095803
PubChem ID:2770381
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Propiedades químicas y físicas
Nombre e identificación
-
- 2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
- AF-399/13375142
- Oprea1_722959
- WAY-380064-A
- 1-[(4-chlorobenzyl)oxy]-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol
- CHEMBL1619901
- EN300-241733
- BDBM50419189
- 1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
- 380192-76-7
- DB-420294
- 1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
- SCHEMBL15833542
- ZERENEX ZXG000503
- AKOS005206521
-
- MDL: MFCD02324236
- Renchi: 1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2
- Clave inchi: XFPRVFPKQLFJBJ-UHFFFAOYSA-N
- Sonrisas: C1C=C2C(=CC=1)CN(CC(O)COCC1C=CC(Cl)=CC=1)CC2
Atributos calculados
- Calidad precisa: 331.1339066g/mol
- Masa isotópica única: 331.1339066g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 6
- Complejidad: 346
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 32.7Ų
2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241733-0.1g |
380192-76-7 | 95% | 0.1g |
$241.0 | 2024-06-19 | ||
Enamine | EN300-241733-5.0g |
380192-76-7 | 95% | 5.0g |
$797.0 | 2024-06-19 | ||
Enamine | EN300-241733-10.0g |
380192-76-7 | 95% | 10.0g |
$1181.0 | 2024-06-19 | ||
Enamine | EN300-241733-2.5g |
380192-76-7 | 95% | 2.5g |
$539.0 | 2024-06-19 | ||
Enamine | EN300-241733-0.5g |
380192-76-7 | 95% | 0.5g |
$264.0 | 2024-06-19 | ||
Enamine | EN300-241733-1g |
380192-76-7 | 1g |
$274.0 | 2023-09-15 | |||
Enamine | EN300-241733-5g |
380192-76-7 | 5g |
$797.0 | 2023-09-15 | |||
Enamine | EN300-241733-10g |
380192-76-7 | 10g |
$1181.0 | 2023-09-15 | |||
Enamine | EN300-241733-1.0g |
380192-76-7 | 95% | 1.0g |
$274.0 | 2024-06-19 | ||
Enamine | EN300-241733-0.05g |
380192-76-7 | 95% | 0.05g |
$230.0 | 2024-06-19 |
380192-76-7 (2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-) Productos relacionados
- 1368758-60-4(3-(3,5-dichloro-2-methoxyphenyl)propan-1-ol)
- 2227982-52-5((1RS,2RS)-2-(6aR)-hexahydro-2H-cyclopentabfuran-3a-ylcyclopropylmethanamine)
- 2228562-19-2(3-(aminomethyl)-3-(2,4,6-trimethylphenyl)cyclobutan-1-ol)
- 2172563-96-9(1-(3-ethyl-1-propyl-1H-pyrazol-5-yl)ethan-1-amine)
- 1070994-93-2(5-Aza-(3?,5?-Di-O-p-toluoyl)-2?-deoxyuridine (Beta Isomer))
- 1268521-55-6(1-methyl-1,6-diazaspiro[3.5]nonane dihydrochloride)
- 2913572-66-2(2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1351595-14-6(N-(2,5-dimethylfuran-3-yl)methylcyclopentanecarboxamide)
- 893923-30-3(N-(3-chloro-4-methylphenyl)-2-{1-(3-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)
- 2665663-26-1(2-(3,3-Difluoroazetidin-1-yl)acetonitrile)
Proveedores recomendados
atkchemica
(CAS:380192-76-7)2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe